Gartanin Exhibits Superior Antioxidant Potency Compared to α- and β-Mangostin in DPPH Radical Scavenging
In a direct head-to-head comparison, gartanin demonstrated a markedly higher antioxidant capacity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical than its major co-metabolites, α-mangostin and β-mangostin [1]. The half-maximal inhibitory concentration (IC50) for gartanin was 8.42 µM, indicating potent radical scavenging activity. In contrast, α-mangostin was 38-fold less potent (IC50 = 322.57 µM), and β-mangostin showed negligible activity (IC50 > 589 µM) under the same assay conditions. The positive control, Trolox, had an IC50 of 5.00 µM.
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | IC50 = 8.42 µM |
| Comparator Or Baseline | α-Mangostin (IC50 = 322.57 µM), β-Mangostin (IC50 > 589 µM), Trolox (Positive Control, IC50 = 5.00 µM) |
| Quantified Difference | Gartanin is 38.3 times more potent than α-mangostin and >70 times more potent than β-mangostin. |
| Conditions | DPPH free radical scavenging assay, in vitro, colorimetric measurement. |
Why This Matters
This quantifiable, 38-fold superiority in a standard antioxidant assay is a critical differentiator for researchers investigating oxidative stress pathways, enabling the use of a highly potent, single-entity compound rather than a less active or crude mixture.
- [1] Azeez, A. T., & Pornpakakul, S. (2022). Chemical constituents from the fresh pericarps of mature mangosteen fruit Garcinia mangostana (Master's thesis, Chulalongkorn University). View Source
